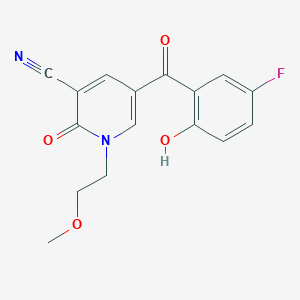

5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H13FN2O4 and its molecular weight is 316.288. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound, drawing from various research studies and case reports.

Chemical Structure and Properties

The compound's molecular formula is C16H15FN2O3 with a molecular weight of approximately 298.27 g/mol. Its structure features a dihydropyridine core substituted with a fluorinated benzoyl group and a methoxyethyl side chain.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, similar compounds in the same class demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| L1210 (Leukemia) | <100 | Inhibition of nucleotide synthesis |

| A431 (Carcinoma) | <200 | Induction of apoptosis |

| MCF-7 (Breast) | <150 | Cell cycle arrest |

The anticancer effects are believed to result from the compound's ability to interfere with nucleotide synthesis pathways. It may inhibit key enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells. For example, studies have shown that related compounds can induce cell cycle arrest and apoptosis through the activation of specific signaling pathways .

Case Studies

A notable case study involved the use of this compound in a preclinical model of cancer. The compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Compounds with similar structures have been shown to possess antibacterial and antifungal properties, warranting further investigation into this aspect .

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungistatic |

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that compounds similar to 5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile possess antioxidant properties. For instance, derivatives of pyrrolidine and dihydropyridine structures have shown promising results in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating inhibition of growth through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic processes .

Anticancer Activity

Preliminary studies on related dihydropyridine derivatives have indicated their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival, making these compounds candidates for further development as anticancer agents .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives based on the dihydropyridine framework, including this compound. These derivatives were subjected to biological evaluation for their antioxidant and anticancer activities. Results showed that certain modifications to the molecular structure enhanced their efficacy significantly, highlighting the importance of structure-activity relationship studies in drug development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in cancer progression, providing a theoretical basis for its use as a therapeutic agent .

Comparative Data Table

Análisis De Reacciones Químicas

Table 1: Representative Reaction Conditions for Analogous Dihydropyridines

Dihydropyridine Core

-

Oxidation : The 1,2-dihydropyridine ring undergoes oxidation to form a pyridine derivative. For example, treatment with DDQ converts the dihydro scaffold to a fully aromatic pyridine system.

-

Electrophilic Substitution : The electron-deficient C-4 position reacts with nucleophiles (e.g., amines, thiols) .

2-Oxo and Hydroxybenzoyl Groups

-

Keto-Enol Tautomerism : The 2-oxo group participates in tautomerism, influencing reactivity at adjacent positions .

-

Esterification : The hydroxybenzoyl moiety can undergo esterification with acyl chlorides or anhydrides under basic conditions .

Methoxyethyl Side Chain

-

Ether Cleavage : The methoxy group is stable under mild conditions but can be demethylated using BBr₃ in CH₂Cl₂ to yield a hydroxyl group .

Reported Transformations in Analogous Compounds

While direct data on this compound is limited, structurally similar dihydropyridines demonstrate:

-

Nucleophilic Aromatic Substitution : Fluorine at the 5-position directs electrophiles to the para position of the hydroxybenzoyl group .

-

Ring Functionalization : The cyano group at C-3 can be hydrolyzed to a carboxylic acid using concentrated HCl .

Table 2: Reactivity of Key Substituents

| Substituent | Reaction Type | Product | Conditions |

|---|---|---|---|

| C-3 Cyano | Hydrolysis | Carboxylic acid | HCl (conc.), reflux |

| 5-Fluoro | SNAr | Substituted aryl derivatives | K₂CO₃, DMF, 80°C |

| 2-Methoxyethyl | Demethylation | Hydroxyethyl | BBr₃, CH₂Cl₂, 0°C |

Mechanistic Considerations

Propiedades

IUPAC Name |

5-(5-fluoro-2-hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O4/c1-23-5-4-19-9-11(6-10(8-18)16(19)22)15(21)13-7-12(17)2-3-14(13)20/h2-3,6-7,9,20H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHOOWCPHABBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.